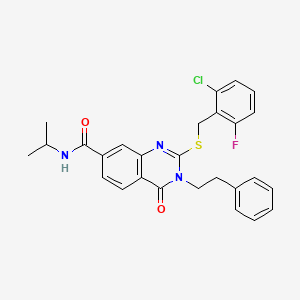

2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Description

This compound belongs to the quinazoline family, a heterocyclic scaffold renowned for its pharmacological versatility, particularly in kinase inhibition and anticancer applications. Its structure features:

- A thioether linkage at position 2, derived from a 2-chloro-6-fluorobenzyl group, contributing to electronic modulation and metabolic stability.

- A phenethyl substituent at position 3, likely enhancing lipophilicity and π-π stacking interactions.

- An N-isopropyl carboxamide at position 7, influencing solubility and steric effects.

The chloro and fluoro substituents on the benzyl group suggest improved resistance to oxidative metabolism, while the thioether bridge may enhance binding affinity to sulfur-rich enzymatic pockets .

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClFN3O2S/c1-17(2)30-25(33)19-11-12-20-24(15-19)31-27(35-16-21-22(28)9-6-10-23(21)29)32(26(20)34)14-13-18-7-4-3-5-8-18/h3-12,15,17H,13-14,16H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINXXVRQORMJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the phenethyl group and the thioether linkage. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Features

The table below highlights structural and functional differences between the target compound and analogous molecules:

Key Observations :

- Core Diversity: The quinazoline core (target) differs from triazoles (antimicrobial) and quinolones (antibacterial), suggesting divergent target selectivity.

- Substituent Effects: The thioether in the target compound may offer greater redox stability compared to sulfonyl groups in triazoles . The N-isopropyl carboxamide likely improves solubility relative to quinolone carboxylates .

Pharmacological and Physicochemical Properties

Activity Insights :

- The target’s quinazoline core is associated with kinase inhibition (e.g., EGFR, VEGFR), while triazoles and quinolones target microbial enzymes (e.g., dihydrofolate reductase, DNA gyrase).

- The phenethyl group in the target may enhance blood-brain barrier penetration compared to sulfonyl-containing analogs .

Research Findings and Implications

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a novel derivative belonging to the quinazoline class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 462.0 g/mol. The presence of the chloro , fluoro , and thio groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClFN3O2S |

| Molecular Weight | 462.0 g/mol |

| CAS Number | 1115486-29-7 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Preliminary studies indicate that it may act as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), compounds known for their anti-inflammatory properties.

Inhibition Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against sEH, with IC50 values indicating potent enzyme inhibition. For instance, related compounds in the quinazoline series have shown IC50 values ranging from 0.5 to 3 μM against sEH, suggesting that structural modifications can enhance potency.

Anti-inflammatory Activity

Research has shown that derivatives similar to this compound exhibit anti-inflammatory effects in various models. For example:

- LPS-Induced Inflammation Model : Compounds with similar structures have been tested in lipopolysaccharide (LPS)-induced inflammation models, showing reduced levels of pro-inflammatory cytokines.

- Pain Models : Efficacy in pain models such as thermal hyperalgesia has been observed, with effective doses reported around 36.7 mg/kg.

Case Studies

A study published in PubMed Central highlighted the synthesis and evaluation of quinazoline derivatives for their tyrosinase inhibitory activities, which are relevant for skin whitening applications. The findings indicated that modifications at the amide position significantly influenced inhibitory potency, underscoring the importance of structural diversity in enhancing biological activity.

| Compound | % Inhibition at 100 µM | IC50 (µM) ± RSD |

|---|---|---|

| Compound A | 42.78 ± 4.86 | NA |

| Compound B | 41.44 ± 3.85 | NA |

Toxicology and Safety Profile

While exploring the biological activity, it is crucial to assess the safety profile of the compound. Initial toxicity assessments indicate that compounds within this class may exhibit harmful effects if ingested or improperly handled. Specific warnings include potential skin irritation and acute toxicity upon ingestion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.